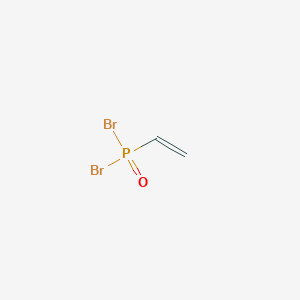
Ethenylphosphonic dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenylphosphonic dibromide is an organophosphorus compound characterized by the presence of both ethenyl and phosphonic groups bonded to bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenylphosphonic dibromide can be synthesized through the bromination of ethenylphosphonic acid derivatives. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination. The process may require solvents such as dichloromethane or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solid-supported catalysts can enhance the efficiency and selectivity of the bromination process .
Chemical Reactions Analysis
Types of Reactions: Ethenylphosphonic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of phosphorus.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Addition: Electrophiles such as halogens or hydrogen halides.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted phosphonic acids
- Addition products with halogens
- Oxidized or reduced phosphorus compounds
Scientific Research Applications
Ethenylphosphonic dibromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of flame retardants and plasticizers due to its phosphorus content
Mechanism of Action
The mechanism of action of ethenylphosphonic dibromide involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The ethenyl group can undergo addition reactions, while the phosphonic group can participate in coordination with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other biological targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Triphenylphosphine Dibromide: Similar in its bromination capabilities but differs in its structural complexity and reactivity.
1,2-Dibromoethane: Shares the dibromide functionality but lacks the phosphonic group, leading to different reactivity and applications
Uniqueness: Ethenylphosphonic dibromide is unique due to the combination of ethenyl and phosphonic groups, providing a versatile platform for various chemical transformations. Its ability to undergo both addition and substitution reactions makes it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
88354-22-7 |
|---|---|
Molecular Formula |
C2H3Br2OP |
Molecular Weight |
233.83 g/mol |
IUPAC Name |
1-dibromophosphorylethene |
InChI |
InChI=1S/C2H3Br2OP/c1-2-6(3,4)5/h2H,1H2 |
InChI Key |
RRUNALZKZKGCEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















